The synthesis of Cannabiripsol can be approached through both natural extraction and synthetic methods. The natural extraction involves using solvents such as hexane to isolate the compound from Cannabis sativa, followed by purification techniques like silica gel chromatography .
In terms of synthetic methods, various strategies have been explored. For instance, recent advancements in cannabinoid synthesis include hydrogenation reactions of Δ9-tetrahydrocannabinol and its isomers, which can lead to the formation of Cannabiripsol as a byproduct . The technical details often involve multi-step synthetic pathways that require precise control over reaction conditions to achieve high yields and purity.
Cannabiripsol's molecular structure is characterized by a complex arrangement of carbon rings typical of cannabinoids. While specific structural data for Cannabiripsol may not be extensively documented, cannabinoids generally share a core structure consisting of a phenolic ring and a branched alkyl chain. The molecular formula and weight for Cannabiripsol have not been explicitly detailed in the available literature, indicating a need for further research to elucidate these parameters fully.
Cannabiripsol undergoes various chemical reactions typical of cannabinoids. These include oxidation and reduction processes that can modify its functional groups and affect its biological activity. For example, Cannabiripsol can be subjected to oxidation reactions that transform it into other cannabinoids or related compounds, which may possess different pharmacological properties . Detailed reaction pathways are often complex and require advanced analytical techniques such as nuclear magnetic resonance spectroscopy for elucidation.
The mechanism of action for Cannabiripsol is not fully understood but is believed to involve interaction with cannabinoid receptors in the endocannabinoid system, primarily CB1 and CB2 receptors. These interactions can modulate neurotransmitter release and influence various physiological responses such as pain perception, mood regulation, and immune function. Data on specific binding affinities or efficacy at these receptors for Cannabiripsol remains limited but is an area of ongoing research.
Cannabiripsol holds potential applications in various scientific fields, particularly in pharmacology and therapeutic development. Its unique properties may offer benefits in pain management, anti-inflammatory treatments, or neuroprotective strategies. Research into Cannabiripsol could contribute to the development of novel cannabinoid-based therapies or supplements aimed at enhancing health outcomes related to conditions such as chronic pain or anxiety disorders .
Cannabiripsol (C₂₁H₃₂O₄; molecular weight 348.483 g·mol⁻¹) was first isolated in 1979 from a unique South African Cannabis sativa variant. Researchers Boeren, ElSohly, and Turner identified it as a novel phytocannabinoid through chromatographic separation techniques, noting its trace abundance (<0.1% dry weight) in the plant matrix [7]. Subsequent studies confirmed its presence in high-potency cannabis chemovars (Δ⁹-THC >20%), where it co-occurs with other hydroxylated cannabinoids. Its isolation typically involves ethanol extraction of aerial plant parts, followed by liquid-liquid partitioning and repeated column chromatography using silica gel or Sephadex LH-20 stationary phases [1] [3]. The compound’s initial discovery marked the identification of a structurally distinct cannabinoid with a hexahydrocannabinol backbone featuring a rare 9,10-diol arrangement [7] [9].
Cannabiripsol possesses a hexahydrocannabinol (HHC) scaffold characterized by complete saturation of the terpenoid ring system and a pentyl side chain at C-3. Its defining structural feature is the cis-9,10-diol motif, confirmed through synthesis of stereoisomers and comparative spectral analysis [7] [9]. Absolute configuration was determined as (6aR,9S,10S,10aR) using X-ray crystallography and circular dichroism spectroscopy, establishing the relative orientations of the chiral centers (C-6a, C-9, C-10, and C-10a) [2]. This configuration places both hydroxy groups in equatorial positions, minimizing steric strain and influencing hydrogen-bonding patterns. The stereochemistry differentiates cannabiripsol from epimers like 9β,10β-epoxyhexahydrocannabinol (compound 6 in Radwan et al.), which exhibits a strained epoxide ring [1] [3].
Feature | Description |
---|---|
IUPAC Name | (6aR,9S,10S,10aR)-6,6,9-Trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,9,10-triol |
Molecular Formula | C₂₁H₃₂O₄ |
Backbone | Hexahydrocannabinol (fully saturated terpenoid ring) |
Key Functional Groups | • Phenolic –OH (C-1) • Aliphatic 9,10-cis-diol system |
Stereocenters | C-6a (R), C-9 (S), C-10 (S), C-10a (R) |
Structural characterization of cannabiripsol relies on complementary spectroscopic techniques:
Position | δ~H~ (ppm) | Multiplicity | δ~C~ (ppm) | HMBC Correlations |
---|---|---|---|---|
1 | - | - | 155.0 | - |
2 | 6.25 | s | 107.9 | C-4, C-7, C-10a |
4 | 6.15 | s | 110.3 | C-2, C-5, C-6, C-10a |
9 | 3.88 | bs | 74.5 | C-8, C-10, C-10a |
10 | 4.22 | d (8.8 Hz) | 77.2 | C-6a, C-9, C-11 |
12 | 1.39 | s | 24.8 | C-6, C-7, C-6a |
13 | 1.03 | s | 31.2 | C-6a, C-10a, C-11 |
1' | 2.43 | dd (8.4, 6.0 Hz) | 44.5 | C-2, C-3, C-2', C-3' |
Cannabiripsol belongs to a subclass of hexahydrocannabinols (HHCs) with oxygenated functionalities. Critical comparisons include:
Pharmacological divergence is evident in mouse tetrad assays: While compound 3 (10α-OH-Δ⁸-THC) induces hypolocomotion, catalepsy, and hypothermia—classic cannabimimetic effects—cannabiripsol remains pharmacologically inert at equivalent doses [1] [3]. This functional inactivity aligns with its lack of CB1/CB2 binding and underscores how minor structural variations (e.g., diol vs. mono-ol, saturation level) dictate bioactivity.
Table 3: Structural and Pharmacological Comparison with Key Analogues [1] [3] [4]
Compound | Backbone | Key Functional Groups | CB1 Affinity (K~i~, nM) | Tetrad Assay Activity |
---|---|---|---|---|
Cannabiripsol | Hexahydrocannabinol | 9,10-cis-diol | >1,000 (inactive) | None |
10α-OH-Δ⁸-THC (3) | Δ⁸-Tetrahydrocannabinol | 10α-OH | 15.4 | Full cannabimimetic |
10β-OH-Δ⁸-THC (4) | Δ⁸-Tetrahydrocannabinol | 10β-OH | 128.3 | Partial cannabimimetic |
9β,10β-Epoxy-HHC (6) | Hexahydrocannabinol | 9β,10β-epoxide | >1,000 (inactive) | Undetermined |
10α-OH-Δ⁹,¹¹-HHC (5) | Hexahydrocannabinol | 10α-OH, Δ⁹,¹¹-double bond | >1,000 (inactive) | None |
Note: HHC = hexahydrocannabinol; Δ⁸/Δ⁹-THC = tetrahydrocannabinol isomers.
Compounds Cited in Text
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7